molecular formula C12H3Cl7 B1212036 2,2',3,4',5,5',6-Heptachlorobiphenyl CAS No. 52663-68-0

2,2',3,4',5,5',6-Heptachlorobiphenyl

Cat. No.: B1212036
CAS No.: 52663-68-0
M. Wt: 395.3 g/mol
InChI Key: UDMZPLROONOSEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2’,3,4’,5,5’,6-Heptachlorobiphenyl is an organic compound belonging to the class of polychlorinated biphenyls (PCBs). These compounds are characterized by the presence of multiple chlorine atoms attached to biphenyl rings. 2,2’,3,4’,5,5’,6-Heptachlorobiphenyl is a colorless solid that is stable at room temperature and is almost insoluble in water but soluble in organic solvents such as benzene and dimethylformamide . Due to its high toxicity and environmental persistence, its use has been banned in many countries.

Preparation Methods

The synthesis of 2,2’,3,4’,5,5’,6-Heptachlorobiphenyl typically involves the chlorination of biphenyl under controlled conditions. The reaction is carried out in the presence of a catalyst such as iron or aluminum chloride, which facilitates the substitution of hydrogen atoms with chlorine atoms on the biphenyl rings. The reaction conditions, including temperature and chlorine concentration, are carefully controlled to achieve the desired level of chlorination .

Industrial production methods for polychlorinated biphenyls, including 2,2’,3,4’,5,5’,6-Heptachlorobiphenyl, involve similar chlorination processes but on a larger scale. These methods often use continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

2,2’,3,4’,5,5’,6-Heptachlorobiphenyl undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form hydroxylated derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions can lead to the removal of chlorine atoms, resulting in less chlorinated biphenyls. Typical reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles such as hydroxide ions or amines.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields hydroxylated biphenyls, while reduction can produce less chlorinated biphenyls.

Mechanism of Action

The toxic effects of 2,2’,3,4’,5,5’,6-Heptachlorobiphenyl are primarily due to its ability to disrupt cellular processes. It can bind to and activate the aryl hydrocarbon receptor (AhR), leading to the induction of phase I and phase II xenobiotic metabolizing enzymes such as cytochrome P450 enzymes . This activation results in the production of reactive oxygen species and other toxic metabolites, which can cause cellular damage and oxidative stress.

Additionally, 2,2’,3,4’,5,5’,6-Heptachlorobiphenyl can interfere with the circadian clock by inhibiting the expression of core circadian genes such as PER1 . This disruption can lead to various physiological and behavioral abnormalities.

Comparison with Similar Compounds

2,2’,3,4’,5,5’,6-Heptachlorobiphenyl is one of many polychlorinated biphenyls, each with a different number and arrangement of chlorine atoms. Similar compounds include:

The uniqueness of 2,2’,3,4’,5,5’,6-Heptachlorobiphenyl lies in its specific chlorine substitution pattern, which influences its chemical reactivity, environmental persistence, and toxicological properties.

Properties

IUPAC Name

1,2,4,5-tetrachloro-3-(2,4,5-trichlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H3Cl7/c13-5-2-7(15)6(14)1-4(5)10-11(18)8(16)3-9(17)12(10)19/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDMZPLROONOSEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)Cl)C2=C(C(=CC(=C2Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H3Cl7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5052832
Record name 2,2',3,4',5,5',6-Heptachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5052832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

395.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52663-68-0
Record name PCB 187
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52663-68-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2',3,4',5,5',6-Heptachlorobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052663680
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2',3,4',5,5',6-Heptachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5052832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2',3,4',5,5',6-Heptachlorobiphenyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,2',3,4',5,5',6-HEPTACHLOROBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CIP7BRA48E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2',3,4',5,5',6-Heptachlorobiphenyl
Reactant of Route 2
Reactant of Route 2
2,2',3,4',5,5',6-Heptachlorobiphenyl
Reactant of Route 3
Reactant of Route 3
2,2',3,4',5,5',6-Heptachlorobiphenyl
Reactant of Route 4
Reactant of Route 4
2,2',3,4',5,5',6-Heptachlorobiphenyl
Reactant of Route 5
2,2',3,4',5,5',6-Heptachlorobiphenyl
Reactant of Route 6
Reactant of Route 6
2,2',3,4',5,5',6-Heptachlorobiphenyl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.